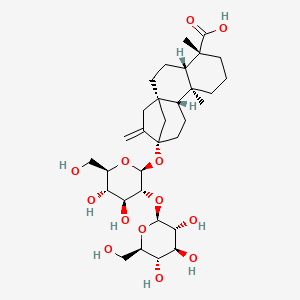

Stéviolbioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Steviolbioside is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. It is one of the many steviol glycosides responsible for the intense sweetness of stevia leaves. Steviolbioside is known for its non-caloric sweetening properties, making it a popular alternative to sucrose and artificial sweeteners in various food and beverage products .

Applications De Recherche Scientifique

Steviolbioside has a wide range of scientific research applications across various fields:

Chemistry: It is studied for its unique chemical properties and potential as a natural sweetener.

Biology: Research focuses on its metabolic pathways and its role in plant physiology.

Mécanisme D'action

Target of Action

Steviolbioside is a natural sweetener and a secondary metabolite of the plant Stevia rebaudiana . It has been used in trials studying the treatment of HIV-1 Infection . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 . Therefore, these cells can be considered as the primary targets of Steviolbioside.

Mode of Action

It is known that stevioside, a related compound, stimulates insulin secretion and increases insulin sensitivity due to gluconeogenesis retardation caused by a decrease in phosphoenol pyruvate carboxy kinase (pepck) gene expression in the rat liver

Biochemical Pathways

Steviolbioside is a part of the steviol glycosides, which are diterpenoids . The biosynthesis of steviol glycosides shares several steps with the gibberellin biosynthetic pathway, leading to the conversion of GGPP by protonation initiated cyclization to ent-copalyl diphosphate (CDP) by CDP synthase (CPS) .

Pharmacokinetics

Studies regarding once and repeated use of steviol glycosides have been evaluated in humans . The entire steviol glycosides got incompletely absorbed when administered orally but got hydrolyzed to steviol in the colon .

Result of Action

Steviolbioside has been found to exhibit interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 .

Action Environment

The action of Steviolbioside can be influenced by various environmental factors. For instance, the biosynthesis of steviol glycosides in Stevia rebaudiana plants can be affected by different nitrogen sources and plant growth regulators . Moreover, Stevia enhances the taste of food, helps digestion, weight loss, has antioxidant and antimicrobial action, prevents tooth decay among diabetics and healthy people who care about their health .

Analyse Biochimique

Biochemical Properties

Steviolbioside interacts with various enzymes, proteins, and other biomolecules. It is synthesized from stevioside and characterized by infrared, nuclear magnetic resonance (1H NMR and 13C NMR) spectroscopy . The nature of these interactions is largely based on hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, Steviolbioside has shown stability in neutral or acidic aqueous solutions maintained at 100 °C for 2 hours

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Steviolbioside can be synthesized from stevioside through hydrolysis. The process involves treating stevioside with sodium hydroxide in methanol, resulting in the formation of steviolbioside. The structure of the synthesized product is confirmed through spectroscopic analysis, including infrared, nuclear magnetic resonance (1H NMR and 13C NMR), and elemental analysis .

Industrial Production Methods: The industrial production of steviolbioside involves extracting stevia leaves with hot water. The aqueous extract is then passed through an adsorption resin to concentrate the steviol glycosides. The resin is washed with a solvent alcohol to release the glycosides, and the product is recrystallized from methanol or aqueous ethanol. Ion exchange resins may also be used in the purification process .

Analyse Des Réactions Chimiques

Types of Reactions: Steviolbioside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide in methanol is commonly used to hydrolyze stevioside to steviolbioside.

Oxidation: Steviolbioside can be oxidized using strong oxidizing agents, although specific conditions and reagents for this reaction are less commonly documented.

Glycosylation: Enzymatic glycosylation can be used to modify steviolbioside, enhancing its sweetness and stability.

Major Products Formed:

Hydrolysis: Steviolbioside is the primary product formed from the hydrolysis of stevioside.

Glycosylation: Modified steviolbiosides with enhanced sweetness and stability are formed through enzymatic glycosylation.

Comparaison Avec Des Composés Similaires

- Stevioside

- Rebaudioside A

- Rebaudioside C

- Dulcoside A

Comparison: Steviolbioside is unique among steviol glycosides due to its specific glycosidic linkage and its distinct sweetness profile. While stevioside and rebaudioside A are more abundant and commonly used, steviolbioside offers a different sensory experience with less bitterness and a more favorable taste profile . Additionally, steviolbioside’s stability in acidic and neutral solutions makes it suitable for various applications in food and beverages .

Steviolbioside stands out for its potential health benefits, including its non-caloric nature and its role in managing diabetes and hypertension . Its unique chemical structure and properties make it a valuable compound for further research and industrial applications.

Propriétés

Numéro CAS |

41093-60-1 |

|---|---|

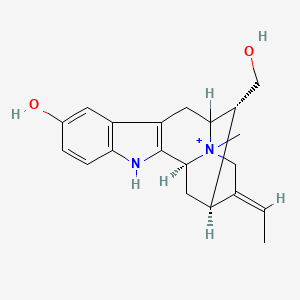

Formule moléculaire |

C32H50O13 |

Poids moléculaire |

642.7 g/mol |

Nom IUPAC |

(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31+,32-/m1/s1 |

Clé InChI |

OMHUCGDTACNQEX-QEBBIIKSSA-N |

SMILES |

C=C([C@@](CC1)(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)C4)C[C@@]54CC[C@]6([H])[C@@](C(O)=O)(C)CCC[C@@]6(C)[C@@]51[H] |

SMILES isomérique |

C[C@@]12CCC[C@@]([C@H]1CC[C@@]34[C@H]2CC[C@@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O |

SMILES canonique |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

41093-60-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

steviolbioside steviolbioside, potassium salt steviolbioside, sodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)

![5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B1681073.png)

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)